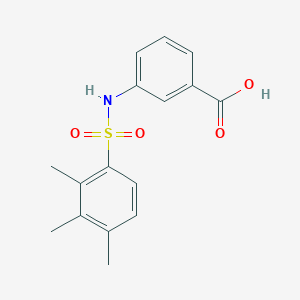

3-(2,3,4-TRIMETHYLBENZENESULFONAMIDO)BENZOIC ACID

Description

Properties

IUPAC Name |

3-[(2,3,4-trimethylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-10-7-8-15(12(3)11(10)2)22(20,21)17-14-6-4-5-13(9-14)16(18)19/h4-9,17H,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJQFMHXRLQAPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,4-trimethylbenzenesulfonamido)benzoic acid typically involves the following steps:

Formation of the sulfonamide linkage: This can be achieved by reacting 2,3,4-trimethylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

Coupling with benzoic acid: The resulting sulfonamide is then coupled with benzoic acid or its derivatives using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

Controlled temperature and pressure: To maintain the stability of the reactants and products.

Use of solvents: Such as dichloromethane or tetrahydrofuran to facilitate the reactions.

Purification techniques: Including recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The benzoic acid moiety can undergo oxidation to form carboxylate derivatives.

Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing various substituents.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Reducing agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.

Catalysts: Including palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products:

Oxidation products: Carboxylate derivatives.

Reduction products: Amines.

Substitution products: Various substituted benzoic acids and sulfonamides.

Scientific Research Applications

Medicinal Chemistry

Sulfonamides are widely recognized for their antibacterial properties. The unique structure of 3-(2,3,4-trimethylbenzenesulfonamido)benzoic acid may offer enhanced efficacy against resistant bacterial strains. Research indicates that derivatives of sulfonamides can be designed to target specific bacterial pathways, potentially leading to new antibiotics .

Anti-inflammatory Agents

Research has shown that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. These compounds could serve as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially reducing gastric toxicity associated with many NSAIDs .

Anticancer Activity

Studies have indicated that sulfonamide derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The structural modifications in compounds like this compound may enhance their selectivity and potency against various cancer cell lines .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study on Antibacterial Efficacy | Demonstrated enhanced activity against resistant strains of bacteria compared to traditional sulfonamides | Potential for developing new antibiotics |

| Anti-inflammatory Research | Showed significant reduction in inflammatory markers in animal models | Could lead to safer anti-inflammatory medications |

| Anticancer Activity Assessment | Induced apoptosis in specific cancer cell lines with minimal side effects observed | May provide a new avenue for cancer treatment |

Mechanism of Action

The mechanism of action of 3-(2,3,4-trimethylbenzenesulfonamido)benzoic acid involves its interaction with molecular targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound disrupts bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-((2,5-Dioxo-1-(3-(trifluoromethyl)phenyl)pyrrolidin-3-yl)thio)benzoic Acid

- Structural Features: Contains a pyrrolidinone ring fused to a thioether-linked benzoic acid. The 3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, enhancing metabolic stability. The sulfanyl bridge (C–S–C) contrasts with the sulfonamido (–SO₂–NH–) group in the target compound.

- Hypothesized Properties: The trifluoromethyl group increases lipophilicity (logP) compared to the trimethyl-substituted target compound.

3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic Acid

- Structural Features :

- Features a sulfamoyl group (–SO₂–N–) with benzyl and 3-trifluoromethylphenyl substituents.

- A chloro group at the 4-position of the benzoic acid introduces steric and electronic effects.

- Hypothesized Properties: The sulfamoyl group may engage in stronger hydrogen bonding compared to the sulfonamido group in the target compound.

Structural and Functional Comparison Table

Research Findings and Implications

- Metabolic Stability : The trifluoromethyl group in and compounds is associated with resistance to oxidative metabolism, whereas the trimethyl groups in the target compound may undergo faster demethylation.

- Solubility : The sulfonamido group in the target compound could improve aqueous solubility compared to the sulfamoyl or thioether-linked analogs.

- Target Selectivity: The pyrrolidinone ring in may favor interactions with proteases or kinases, while the sulfonamido group in the target compound aligns with carbonic anhydrase inhibitor scaffolds.

Q & A

Q. What are the standard synthetic routes for preparing 3-(2,3,4-trimethylbenzenesulfonamido)benzoic acid, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves reacting 2,3,4-trimethylbenzenesulfonyl chloride with 3-aminobenzoic acid under basic conditions. Key steps include:

- Dissolving 3-aminobenzoic acid in a polar aprotic solvent (e.g., DMF or THF) and adding a base (e.g., pyridine or triethylamine) to deprotonate the amine.

- Dropwise addition of the sulfonyl chloride at 0–5°C to minimize side reactions.

- Stirring at room temperature for 12–24 hours, monitored via thin-layer chromatography (TLC) to confirm reaction completion .

- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane). Yield optimization requires precise stoichiometry, anhydrous conditions, and controlled temperature .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- NMR Spectroscopy : H and C NMR confirm sulfonamide bond formation (e.g., disappearance of -NH peaks in 3-aminobenzoic acid and appearance of sulfonamide proton signals at δ 7.5–8.5 ppm).

- IR Spectroscopy : Stretching vibrations for sulfonamide (S=O at ~1350 and 1150 cm) and carboxylic acid (O-H at ~2500–3300 cm) validate functional groups.

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]) should match the theoretical mass (CHNOS: 319.09 g/mol) .

Q. What solvents and storage conditions are recommended for handling this compound in experimental settings?

- Solubility : Moderately soluble in DMSO, DMF, and methanol; poorly soluble in water. Pre-dissolve in DMSO for biological assays.

- Storage : Store at 4°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis of the sulfonamide group or oxidation of the methyl substituents .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- pH Stability : Stable in neutral to slightly acidic conditions (pH 4–7). Avoid strong bases (pH >9), which hydrolyze the sulfonamide bond.

- Thermal Stability : Decomposes above 150°C. For long-term storage, maintain temperatures below -20°C .

Advanced Research Questions

Q. What crystallographic techniques and software (e.g., SHELX) are used to resolve structural ambiguities in sulfonamide derivatives?

- X-ray Crystallography : Single-crystal diffraction data collected at synchrotron facilities (e.g., λ = 0.7–1.0 Å) resolve bond lengths and angles.

- Refinement with SHELXL : The software refines atomic displacement parameters (ADPs) and validates hydrogen bonding between the sulfonamide and carboxylic acid groups. SHELXL’s robust algorithms handle twinning or disordered solvent molecules in the lattice .

Q. How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (k, k) at varying compound concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to assess binding affinity and stoichiometry .

Q. What analytical strategies resolve contradictory data between spectroscopic and chromatographic purity assessments?

- HPLC-MS Coupling : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to separate impurities. MS fragmentation patterns identify byproducts (e.g., hydrolyzed sulfonamide or methyl-oxidized derivatives).

- 2D NMR (HSQC, HMBC) : Correlate cross-peaks to distinguish regioisomers or confirm intramolecular hydrogen bonding .

Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s reactivity and target selectivity?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites for sulfonamide bond cleavage or methyl group oxidation.

- Molecular Docking (AutoDock Vina) : Simulate binding poses with protein targets (e.g., carbonic anhydrase) by optimizing van der Waals and electrostatic interactions. Validate predictions with mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.